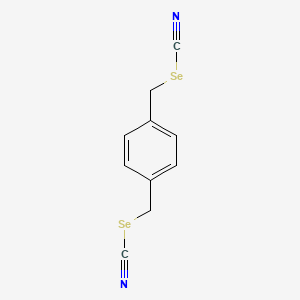

1,4-Phenylenebis(methylene)selenocyanate

CAS No.: 85539-83-9

Cat. No.: VC1601005

Molecular Formula: C10H8N2Se2

Molecular Weight: 314.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85539-83-9 |

|---|---|

| Molecular Formula | C10H8N2Se2 |

| Molecular Weight | 314.1 g/mol |

| IUPAC Name | [4-(selenocyanatomethyl)phenyl]methyl selenocyanate |

| Standard InChI | InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 |

| Standard InChI Key | QFTBWTJGZHUOAW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |

| Canonical SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |

Introduction

1,4-Phenylenebis(methylene)selenocyanate (CAS 85539-83-9) is a synthetic organoselenium compound with demonstrated chemopreventive properties against multiple cancer types. This aromatic selenium derivative exhibits unique molecular interactions and metabolic pathways that make it a subject of significant pharmacological interest.

Synthesis and Metabolism

The compound is synthesized through nucleophilic substitution between α,α-dibromo-p-xylene and potassium selenocyanate, achieving 80% yield . Key metabolic characteristics include:

-

Rapid absorption following oral administration in rats

-

Primary excretion via feces (70%) and urine (30%) within 48 hours

Chemopreventive Mechanisms

Enzymatic Modulation

-

Glutathione S-transferase (GST): Increases activity by 40-60% in hepatic and oral tissues

-

Quinone reductase: Elevates hepatic activity by 35% while reducing lingual activity

-

Phase II detoxification enzymes: Upregulates multiple isoforms through Nrf2 pathway activation

Genetic and Epigenetic Effects

-

Reduces 4-nitroquinoline-N-oxide-induced mutagenesis by 15-30% in rat tongue epithelium

-

Suppresses p53 protein overexpression by 45-90% in carcinogen-exposed tissues

-

Inhibits Akt phosphorylation and androgen receptor signaling in prostate cancer cells

Preclinical Efficacy

Comparative Pharmacodynamics

In prostate cancer models:

-

p-XSC (10 μM): Causes 5.8-fold apoptosis increase within 24 hours

-

Selenomethionine (100 μM): No significant apoptosis induction

The compound's para-xylene backbone enhances tissue specificity compared to aliphatic selenium analogs .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume